molecular formula C17H18N4O B4402758 N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

Cat. No. B4402758
M. Wt: 294.35 g/mol
InChI Key: NTJBBQQDUQLYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide, also known as EBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EBA is a benzotriazole derivative that exhibits unique properties, making it a promising candidate for use in different areas, including material science, pharmaceuticals, and environmental science. In

Scientific Research Applications

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has been studied for its potential applications in material science, specifically as a corrosion inhibitor for metals. It has been shown to exhibit excellent inhibitory properties against corrosion in various metals, including aluminum, copper, and steel. This compound has also been studied for its potential use in pharmaceuticals, particularly as an anti-inflammatory and analgesic agent. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines and reduces pain in animal models. Additionally, this compound has been investigated for its potential use in environmental science as a UV-absorbing agent in sunscreens and as a photostabilizer in plastics.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Additionally, this compound has been shown to scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is generally well-tolerated in animal models. In vitro studies have shown that this compound reduces the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB. Additionally, this compound has been shown to reduce pain in animal models, indicating its potential as an analgesic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide in lab experiments is its low toxicity profile and high stability. This compound has been shown to be stable under a variety of conditions, making it a reliable compound for use in experiments. Additionally, this compound is relatively easy to synthesize, making it accessible for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide. One area of interest is its potential use as an anti-inflammatory and analgesic agent in humans. Further studies are needed to determine the efficacy and safety of this compound in humans. Additionally, this compound's potential as a corrosion inhibitor for metals warrants further investigation, particularly in industrial applications. Finally, this compound's potential as a UV-absorbing agent in sunscreens and as a photostabilizer in plastics may have significant implications for the development of more environmentally friendly products.
Conclusion
In conclusion, this compound, or this compound, is a promising compound with potential applications in various fields, including material science, pharmaceuticals, and environmental science. This compound's low toxicity profile, stability, and unique properties make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in humans and industry.

properties

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-4-13-5-7-14(8-6-13)21-19-16-9-11(2)15(18-12(3)22)10-17(16)20-21/h5-10H,4H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJBBQQDUQLYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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